tert-Butyl (6-chloro-5-ethylpyridin-2-yl)carbamate
Description
tert-Butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-8-6-7-9(14-10(8)13)15-11(16)17-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,16) |
InChI Key |
QQZQDBFBLBAHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 6-chloro-5-ethylpyridine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridine derivatives
- Corresponding amines and carbon dioxide from hydrolysis
- Oxidized or reduced forms of the compound
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed as a protecting group for amines in peptide synthesis .
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological targets.
- Studied for its role in enzyme inhibition and receptor binding .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding with biological macromolecules .
Comparison with Similar Compounds
- tert-Butyl N-(6-chloro-5-methylpyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-5-propylpyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-5-isopropylpyridin-2-yl)carbamate
Uniqueness:
- The presence of the ethyl group at the 5-position of the pyridine ring distinguishes it from other similar compounds.
- The specific substitution pattern and functional groups confer unique chemical and biological properties .
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